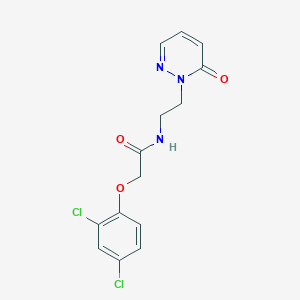![molecular formula C20H17F2NO4S2 B2451014 Ethyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1105208-83-0](/img/structure/B2451014.png)
Ethyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs, such as the one you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene derivatives typically contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions. As mentioned earlier, the synthesis of these compounds often involves condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, some thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is part of a broader class of compounds known for their complex synthesis and diverse chemical properties. The Gewald reaction is a key method in synthesizing thiophene derivatives, such as ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, showcasing the synthetic utility of bifunctional thiophene derivatives. These compounds are synthesized from precursors like benzoylacetone, sulfur, and ethyl cyanoacetate, indicating a versatile approach to thiophene chemistry (Abu‐Hashem et al., 2011).
Biological Activity
Thiophene derivatives exhibit significant biological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. The synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, achieved through base-protonated reactions involving ketone and elemental sulfur, underscores the potential of these compounds in medicinal chemistry. The antimicrobial activities of these derivatives, as assessed by the minimum inhibitory concentration method, further highlight their relevance in developing new therapeutic agents (Prasad et al., 2017).
Material Science Applications
In the realm of materials science, thiophene derivatives find applications in the development of polymeric optical waveguide devices. The synthesis of fluorinated poly(arylene ether sulfide)s containing thiophene units demonstrates the potential of these compounds in creating high-performance polymers. These polymers exhibit desirable properties such as high thermal stability and specific refractive indices, making them suitable for advanced optical applications (Kim et al., 2001).
Electrochemical Applications
Thiophene-based polymers also show promise in electrochemical capacitor applications, where they serve as active materials. The synthesis and electrochemical deposition of polymers derived from thiophene derivatives onto carbon paper electrodes demonstrate their utility in energy storage technologies. These polymers' performance, characterized by energy and power densities, underscores their potential in developing efficient electrochemical capacitors (Ferraris et al., 1998).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. Some thiophene-based molecules exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4S2/c1-3-27-20(24)18-19(15(11-28-18)13-6-4-12(2)5-7-13)29(25,26)23-17-9-8-14(21)10-16(17)22/h4-11,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUQPBMIRVAXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2450931.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2450932.png)
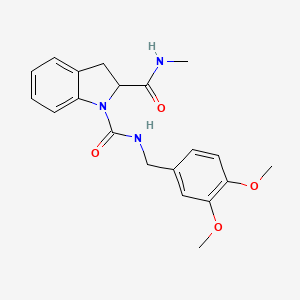

![(2-((difluoromethyl)thio)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2450935.png)

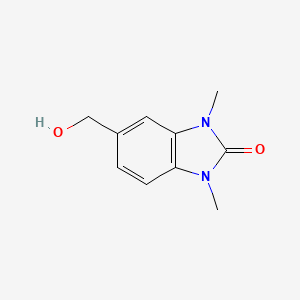
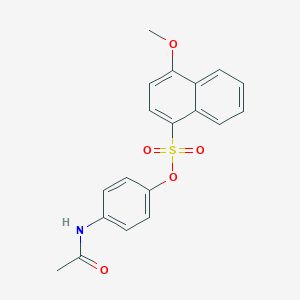
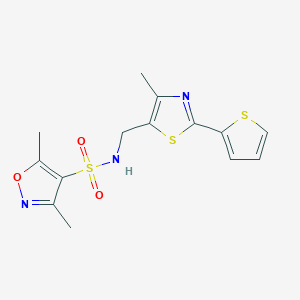
![N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide](/img/structure/B2450947.png)
![Ethyl 4-[({[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2450948.png)
